molecular formula C16H15FO4S B2462621 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-51-3

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No. B2462621
M. Wt: 322.35
InChI Key: UQBGYYHTOVGYJV-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone, also known as 4-Fluoro-4-methoxyphenylsulfonyl-1-propanone, is a fluorinated sulfonyl ketone that has a wide range of applications in the scientific research community. It is a versatile reagent that can be used to synthesize a variety of compounds, as well as to study the mechanism of action of various drugs. In

Scientific Research Applications

Antiandrogen Activity

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone has been explored in the context of nonsteroidal antiandrogen activity. It has been involved in the development of novel, potent antiandrogens which are selectively active in peripheral tissues. These compounds are being studied for the treatment of androgen-responsive benign and malignant diseases (Tucker, Chesterson, & Crook, 1988).

Proton Exchange Membranes

Research has also focused on the synthesis of new sulfonated side-chain grafting units utilizing 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone for the development of proton exchange membranes. These membranes have shown promising properties for fuel cell applications, demonstrating high proton conductivity and good balance between conductivity and water swelling (Kim, Robertson, & Guiver, 2008).

Cancer Research

There is ongoing research into the potential anticancer activity of chalcone analogues with sulfonyl groups, which includes derivatives of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone. These compounds have demonstrated strong in vitro anticancer activities, suggesting their potential as therapeutic agents (Muškinja et al., 2019).

Polymer Synthesis

The compound is also involved in the synthesis of various polymers. For instance, it has been used in the synthesis of poly(arylene ether sulfone) membranes with flexible acid side chains, which are relevant for medium-high temperature fuel cell applications (Wang et al., 2012).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4S/c1-21-14-6-2-12(3-7-14)16(18)10-11-22(19,20)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBGYYHTOVGYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone

CAS RN

477334-51-3
Record name 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHOXYPHENYL)-1-PROPANONE
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